dimethyl 5-(3-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
Dimethyl 5-(3-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a bicyclic heterocyclic compound featuring a pyrrolothiazole core substituted with a 3-methylphenyl group at position 5 and two methyl ester groups at positions 6 and 5. While direct synthesis of this specific compound (referred to as compound 13 in some studies) was reported to be unsuccessful under prolonged reaction conditions, its structural analogs have been synthesized and extensively characterized .
The compound’s structure incorporates a thiazole ring fused to a pyrrole moiety, with substituents influencing its electronic, steric, and pharmacological properties. The 3-methylphenyl group introduces hydrophobicity, while the ester groups enhance solubility and metabolic stability.
Properties
IUPAC Name |
dimethyl 5-(3-methylphenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-10-5-4-6-11(7-10)15-14(17(20)22-3)13(16(19)21-2)12-8-23-9-18(12)15/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMDSFGTRLGKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=C3N2CSC3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that related pyrazole derivatives have shown to interact with their targets, leading to significant antileishmanial and antimalarial activities.
Biological Activity
Dimethyl 5-(3-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique pyrrolo[1,2-c][1,3]thiazole core structure with two carboxylate ester groups. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural configuration allows for various conformational isomers due to the spatial arrangement of the methyl ester groups, which can significantly influence its biological activity and reactivity in different environments .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . It has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of pyrrole compounds can demonstrate significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Potential
The compound has also been investigated for its anticancer potential . Its unique structural features may facilitate interactions with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it could inhibit specific pathways critical for tumor growth and metastasis .
Anti-inflammatory and Analgesic Effects
In addition to antimicrobial and anticancer activities, this compound has been studied for anti-inflammatory and analgesic properties . These effects make it a candidate for therapeutic applications in treating inflammatory diseases and pain management .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of thiazole derivatives with pyrrole derivatives followed by esterification to introduce the dimethyl ester groups .
Synthetic Routes
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Condensation | Thiazole derivative reacts with pyrrole derivative. |
| 2 | Cyclization | Formation of pyrrolo-thiazole core structure. |
| 3 | Esterification | Introduction of dimethyl ester groups. |
Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Interaction studies often utilize molecular docking simulations to elucidate binding affinities with biological macromolecules such as proteins and nucleic acids. These insights are essential for assessing pharmacokinetics and toxicity profiles .
Case Studies
Several studies have highlighted the compound's biological activity:
- A study published in MDPI demonstrated that pyrrole-based compounds exhibit significant antibacterial activity against resistant strains of bacteria .
- Another research article focused on the anticancer properties of related compounds in the same structural family indicated potential pathways through which these compounds exert their effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in compound 22c ) or bulky substituents (e.g., isopropyl in 16c ) reduce yields due to steric and electronic effects.
- Electron-donating groups (e.g., methoxy in 15d ) improve crystallinity and stability.
Physicochemical Properties
Experimental and predicted physicochemical parameters reveal trends in solubility, polarity, and stability:
Key Observations :
Key Observations :
- Pyrrolothiazoles generally outperform pyrazolothiazoles (e.g., compound 19) in potency, likely due to enhanced π-π stacking with biological targets .
Computational and Spectroscopic Insights
- DFT Studies : Geometry optimization of thiazolidin-3-ium-4-carboxylate intermediates revealed that electron-donating substituents stabilize the dipole, favoring cycloaddition reactions .
- Spectroscopic Data : Key NMR signals for methyl ester groups (δ ~3.6–3.9 ppm) and aromatic protons (δ ~6.3–7.3 ppm) are consistent across analogs .
Q & A
Q. What are the optimal synthetic routes for dimethyl 5-(3-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate?
- Methodological Answer : The synthesis of fused heterocyclic systems like this compound typically involves cyclocondensation reactions. For example, analogous pyrrolo-thiazole derivatives are synthesized using diethyl oxalate and ketones under basic conditions (e.g., sodium hydride in toluene) to form intermediates, followed by cyclization . Computational reaction path search methods, such as quantum chemical calculations, can optimize reaction conditions (e.g., solvent, temperature, stoichiometry) to reduce trial-and-error approaches . Key steps include:
- Intermediate formation : Reacting 3-methylphenyl-substituted precursors with dicarbonyl reagents.
- Cyclization : Acid- or base-mediated closure of the pyrrolo-thiazole core.
- Esterification : Protecting carboxyl groups with methyl esters.
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural validation relies on a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.0 ppm, ester carbonyls at ~δ 165–170 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolves stereochemical ambiguities .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (e.g., thiazole rings often exhibit antimicrobial or kinase-inhibitory activity):
- Enzyme Inhibition : Test against targets like 14-α-demethylase (CYP51) via molecular docking (PDB: 3LD6) to predict antifungal activity .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Antioxidant Activity : DPPH radical scavenging assays .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and optimize synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways. For example:
- Reaction Path Search : Tools like GRRM or AFIR predict viable cyclization routes .
- Solvent Effects : COSMO-RS simulations optimize solvent selection for yield improvement .
- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., temperature, catalyst) .
Experimental validation should follow, with iterative feedback between computation and lab data .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity. Address these by:
- Standardized Protocols : Use OECD guidelines for reproducibility (e.g., fixed pH, cell passage numbers) .
- ADME Profiling : SwissADME predicts bioavailability to distinguish intrinsic activity from pharmacokinetic artifacts (e.g., poor solubility masking efficacy) .
- Dose-Response Curves : Calculate IC values under controlled conditions to normalize potency metrics .
Q. What strategies improve the compound’s pharmacokinetic profile?
- Methodological Answer : Modify substituents to enhance drug-likeness:
- Ester Hydrolysis : Replace methyl esters with prodrug moieties (e.g., pivaloyloxymethyl) to improve solubility .
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to reduce logP values (target: 2–5 for oral bioavailability) .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., esterase cleavage) and block them .
Q. How to design experiments for regioselective functionalization of the pyrrolo-thiazole core?
- Methodological Answer : Regioselectivity is controlled by electronic and steric factors:
- Electrophilic Substitution : Use directing groups (e.g., nitro) to bias substitution at specific positions .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids target electron-rich carbons .
- Protecting Groups : Temporarily block reactive sites (e.g., esters) during functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
